molecular formula C14H20O2 B13600089 1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13600089
M. Wt: 220.31 g/mol
InChI Key: WWOIRMGDRVFMAT-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with a complex structure that includes a cyclopropyl ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor is treated with a reagent such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.

    Attachment of the Ethan-1-ol Moiety: This step involves the reaction of the cyclopropyl intermediate with an appropriate alcohol derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)ethanol
  • 1-(4-Methoxy-3,5-dimethylphenyl)ethan-1-amine
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone

Uniqueness

1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence the compound’s stability, reactivity, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C14H20O2/c1-9-7-12(8-10(2)13(9)16-4)14(5-6-14)11(3)15/h7-8,11,15H,5-6H2,1-4H3

InChI Key

WWOIRMGDRVFMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2(CC2)C(C)O

Origin of Product

United States

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